molecular formula C16H16ClF3N2O2 B5541705 (1S*,5R*)-3-[2-chloro-5-(trifluoromethyl)benzoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-3-[2-chloro-5-(trifluoromethyl)benzoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5541705
M. Wt: 360.76 g/mol
InChI Key: VWPPZEKAYPJJSR-GXSJLCMTSA-N
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Description

This analysis draws on research surrounding diazabicyclo nonanes and their derivatives, which share some structural characteristics with the compound . These molecules have been explored for their unique chemical properties, synthesis methods, and potential applications in various fields.

Synthesis Analysis

Synthesis of related compounds often involves multistep organic reactions, including condensation, cyclization, and functional group transformations. For instance, studies on diazabicyclo[3.3.1]nonanes reveal complex synthesis routes that might be analogous to the synthesis of the compound of interest, emphasizing the importance of precise conditions and reagents for achieving desired structural configurations (Wu et al., 2015).

Molecular Structure Analysis

Molecular structure characterization of similar compounds, such as diazabicyclo nonanes, often employs techniques like NMR spectroscopy and X-ray crystallography. These studies provide detailed insights into the molecular configuration, including stereochemistry and conformational preferences, which are crucial for understanding the chemical behavior and reactivity of the compound (Fernández et al., 1995).

Chemical Reactions and Properties

Research into the chemical reactivity of structurally related compounds highlights the influence of the diazabicyclo skeleton on their reactivity patterns. For example, the presence of substituents on the bicyclic framework can significantly affect the compound's behavior in nucleophilic and electrophilic reactions, as well as its overall stability and reactivity towards various reagents (Weber et al., 2001).

Physical Properties Analysis

The physical properties of compounds similar to the requested molecule, such as solubility, melting point, and crystalline structure, are directly related to their molecular structure and conformation. Studies often explore these properties to predict the compound's behavior in different environments and applications (Vijayakumar & Sundaravadivelu, 2005).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various chemical reagents, are crucial for understanding the potential applications and reactivity of the compound. Investigations into similar molecules have provided insights into how structural features influence these chemical properties, guiding their practical applications and synthesis strategies (Ullah et al., 2005).

Scientific Research Applications

Conformational and Structural Studies

  • Structural Analysis: Research on similar diazabicyclanones, like the one , focuses on their structural and conformational properties. For instance, a study by Gálvez et al. (1985) explored the conformational aspects of 3-methyl-7-alkyl-3,7-diazabicyclo[3.3.1]nonan-9-ones using techniques like NMR, IR, and Raman spectroscopy, along with X-ray diffraction. They found different conformations depending on the solvent and crystalline environment (Gálvez et al., 1985).

Biological Activity and Potential Applications

  • Sigma Receptor Ligands with Cytotoxic Activity

    Geiger et al. (2007) synthesized various stereoisomeric alcohols and methyl ethers related to diazabicyclo[3.2.2]nonane, which showed high σ1 receptor affinity. Some of these compounds, particularly the methyl ethers, displayed significant cytotoxicity against certain human tumor cell lines, highlighting potential applications in cancer therapy (Geiger et al., 2007).

  • Bispidine Derivatives for Disease Treatment

    Malmakova et al. (2021) discussed the synthesis and biological activity of 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives. These compounds exhibited local anesthetic activity and low toxicity, suggesting potential in developing novel pharmaceuticals (Malmakova et al., 2021).

Chemical Synthesis and Properties

  • Synthesis Techniques

    Research into the synthesis of similar compounds involves various techniques like Dieckmann analogous cyclization and stereoselective reduction, as seen in the work of Geiger et al. (2007). Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in different fields (Geiger et al., 2007).

  • Organocatalysis in Polymerization

    Lohmeijer et al. (2006) explored the use of diazabicyclo[3.3.1]nonane derivatives as organocatalysts for the ring-opening polymerization of cyclic esters. This demonstrates the versatility of such compounds in polymer chemistry (Lohmeijer et al., 2006).

Conformational Dynamics

  • Quantitative Determination of Conformational Equilibria: Brukwicki (1998) described a method to quantitatively determine conformational equilibria in derivatives of 3,7-diazabicyclo[3.3.1]nonane. Understanding these conformations is key in predicting the behavior of these compounds in various applications (Brukwicki, 1998).

properties

IUPAC Name

(1S,5R)-3-[2-chloro-5-(trifluoromethyl)benzoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClF3N2O2/c1-21-11-4-2-9(14(21)23)7-22(8-11)15(24)12-6-10(16(18,19)20)3-5-13(12)17/h3,5-6,9,11H,2,4,7-8H2,1H3/t9-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPPZEKAYPJJSR-GXSJLCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC(C1=O)CN(C2)C(=O)C3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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